molecular formula C12H15NO4S B6749874 2-ethyl-N-[(3S)-5-oxooxolan-3-yl]benzenesulfonamide

2-ethyl-N-[(3S)-5-oxooxolan-3-yl]benzenesulfonamide

Cat. No.: B6749874
M. Wt: 269.32 g/mol
InChI Key: GVWSLLVIKATIND-JTQLQIEISA-N
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Description

2-ethyl-N-[(3S)-5-oxooxolan-3-yl]benzenesulfonamide is an organic compound belonging to the class of benzenesulfonamides. This compound is characterized by the presence of a benzenesulfonamide group attached to an oxolanone ring and an ethyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-ethyl-N-[(3S)-5-oxooxolan-3-yl]benzenesulfonamide typically involves the reaction of 2-ethylbenzenesulfonyl chloride with (3S)-5-oxooxolane-3-amine. The reaction is carried out in the presence of a base, such as triethylamine, to facilitate the formation of the sulfonamide bond. The reaction is usually conducted under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include steps for purification and isolation of the final product, such as recrystallization or chromatography, to ensure high purity and yield .

Chemical Reactions Analysis

Types of Reactions

2-ethyl-N-[(3S)-5-oxooxolan-3-yl]benzenesulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The compound exerts its effects primarily through the inhibition of carbonic anhydrase IX (CA IX). CA IX is an enzyme involved in regulating pH in cells, and its inhibition can disrupt the metabolic processes of cancer cells, leading to cell death. The compound binds to the active site of CA IX, preventing it from catalyzing the hydration of carbon dioxide, which is crucial for maintaining the acidic environment in tumors .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-ethyl-N-[(3S)-5-oxooxolan-3-yl]benzenesulfonamide is unique due to the presence of both the ethyl group and the oxolanone ring, which contribute to its specific binding properties and biological activity. This combination enhances its potential as a therapeutic agent and its versatility in chemical reactions .

Properties

IUPAC Name

2-ethyl-N-[(3S)-5-oxooxolan-3-yl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO4S/c1-2-9-5-3-4-6-11(9)18(15,16)13-10-7-12(14)17-8-10/h3-6,10,13H,2,7-8H2,1H3/t10-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVWSLLVIKATIND-JTQLQIEISA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC=C1S(=O)(=O)NC2CC(=O)OC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC1=CC=CC=C1S(=O)(=O)N[C@H]2CC(=O)OC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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